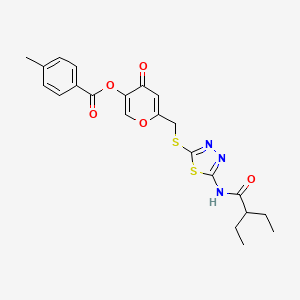

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a complex organic compound characterized by a unique structural arrangement, combining elements of thiadiazole, pyran, and benzoate. This compound's unique molecular architecture imparts a range of properties that make it of significant interest in various scientific and industrial fields. The presence of the thiadiazole ring, coupled with the ethylbutanamido and oxo-pyran functionalities, suggest intriguing potential in chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate generally involves multi-step processes:

Formation of 1,3,4-thiadiazole ring: This can be achieved by cyclizing a precursor like thiosemicarbazide with an appropriate carboxylic acid or ester under acidic conditions.

Synthesis of 2-ethylbutanamido group: Introducing this group onto the thiadiazole ring can be done via acylation reactions, typically employing reagents like ethylbutanoyl chloride in the presence of a base like triethylamine.

Formation of oxo-pyran ring: This involves a condensation reaction, often utilizing aldehydes and active methylene compounds under basic or acidic conditions to form the pyran core.

Attachment of the 4-methylbenzoate group: This step could involve an esterification reaction where the oxo-pyran derivative is reacted with 4-methylbenzoic acid or its derivatives.

Industrial Production Methods:

For industrial-scale production, the above synthesis can be optimized and adapted for flow chemistry or batch reactor systems. This includes:

Optimization of reaction times and temperatures: This ensures maximum yield and purity while minimizing side reactions.

Catalyst and reagent recycling: Implementing green chemistry principles to reduce waste and improve sustainability.

Purification steps: Typically involves recrystallization, chromatography, or distillation to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound might undergo oxidation at the thiadiazole or pyran rings using common oxidants like potassium permanganate.

Reduction: Reductive transformations could target the oxo group in the pyran ring or the benzoate ester, employing reagents like lithium aluminum hydride.

Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can modify functional groups in the compound, often using halides or other leaving groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in ether solvents under an inert atmosphere.

Substitution: Alkyl halides or acyl chlorides with bases like sodium hydroxide.

Major Products:

From oxidation: Hydroxylated derivatives.

From reduction: Alcohols or amines.

From substitution: Varied derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

In chemical research, this compound serves as a versatile building block for creating new molecules with enhanced properties. Its structural motifs can be tailored for studies in material science, particularly in the development of polymers and advanced materials.

Biology:

Biologically, the compound's potential lies in its ability to interact with various biomolecules. It's a candidate for developing new pharmaceuticals, especially given the biological activities associated with thiadiazole and pyran rings, such as antimicrobial and anti-inflammatory properties.

Medicine:

In medicinal chemistry, the compound can be explored for its therapeutic potential, particularly targeting specific enzymes or receptors. The functional groups present allow for modifications that can enhance drug-like properties, such as solubility and bioavailability.

Industry:

Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, dyes, and specialty chemicals. The compound's unique reactivity patterns make it suitable for crafting highly specialized products.

Mechanism of Action

The mechanism by which 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate exerts its effects likely involves interaction with molecular targets such as enzymes or receptors. The thiadiazole ring might engage in hydrogen bonding or pi-stacking interactions, while the pyran ring could participate in various non-covalent interactions with biological molecules. Specific pathways include:

Enzyme inhibition or activation: Modifying enzyme activity through binding to active or allosteric sites.

Signal transduction modulation: Interfering with cellular signaling pathways by engaging with receptor proteins.

Comparison with Similar Compounds

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate:

Differing only by the position of the methyl group on the benzoate ring, altering its physicochemical properties.

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate:

Replacement of the methyl group with a chlorine atom, impacting biological activity and reactivity.

Uniqueness:

What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate apart is its precise structural composition, combining multiple functional groups that offer diverse reactivity and biological activity, making it a unique entity in both research and industrial applications.

There you have it—a deep dive into the complex world of this compound. Got any further deep dives you'd like to explore?

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methylbenzoate is a synthetic derivative that combines several pharmacologically active moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

This structure includes a thiadiazole ring, which is known for various biological activities, and a pyran derivative that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound are primarily attributed to its constituent parts. The thiadiazole moiety has been associated with a broad spectrum of pharmacological effects:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against various pathogens.

- Anticancer Properties : Research indicates that compounds containing thiadiazole structures can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound is expected to exhibit anti-inflammatory activity based on the properties of similar derivatives.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiadiazole derivatives. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-(Thiadiazole) | Staphylococcus aureus | 32 µg/mL |

| 6-(Thiadiazole) | Escherichia coli | 16 µg/mL |

| 6-(Thiadiazole) | Candida albicans | 64 µg/mL |

These results suggest that the compound exhibits strong inhibitory effects against both bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer effects of the compound have been explored through various in vitro studies. The mechanism of action appears to involve the inhibition of specific enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effects of the compound on liver and breast cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 15 |

| MCF-7 (Breast) | 20 |

The results indicate that the compound significantly reduces cell viability, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been well documented. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests a potential for treating inflammatory conditions.

In Vivo Study: Carrageenan-Induced Edema

In an animal model, the compound was tested for its anti-inflammatory effects:

| Treatment | Oedema Inhibition (%) |

|---|---|

| Control | 0 |

| Compound Dose 1 | 51.6 ± 1.5 |

| Compound Dose 2 | 43.1 ± 1.9 |

These findings confirm that the compound has significant anti-inflammatory activity comparable to standard NSAIDs .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-13(3)7-9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFYNZGRJUGDED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.